molecular formula C11H11NO3S B2638333 5-Methoxynaphthalene-1-sulfonamide CAS No. 32327-46-1

5-Methoxynaphthalene-1-sulfonamide

Cat. No.: B2638333
CAS No.: 32327-46-1
M. Wt: 237.27
InChI Key: YVXIWLGEICSHPQ-UHFFFAOYSA-N
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Description

5-Methoxynaphthalene-1-sulfonamide is an organic compound with the molecular formula C11H11NO3S. It belongs to the class of naphthalene sulfonamides, which are characterized by the presence of a sulfonamide group attached to a naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Methoxynaphthalene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor. This interaction is crucial for regulating the cell cycle, particularly in controlling the transition from the G1 phase to the S phase . Additionally, this compound has been shown to inhibit carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CDK2 affects cell cycle progression, leading to cell cycle arrest in the G1 phase . This compound also impacts gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis . Furthermore, this compound affects cellular metabolism by inhibiting carbonic anhydrase, which can lead to changes in intracellular pH and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of CDK2 is mediated by binding to the ATP-binding site of the kinase, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition leads to a decrease in phosphorylation of downstream targets, ultimately resulting in cell cycle arrest. Additionally, the compound’s inhibition of carbonic anhydrase involves binding to the active site of the enzyme, blocking its catalytic activity and affecting acid-base homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained cell cycle arrest and alterations in cellular metabolism . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 and carbonic anhydrase without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s impact on metabolic pathways and enzyme inhibition, which can disrupt normal cellular functions at elevated concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CDK2 and carbonic anhydrase, influencing metabolic flux and metabolite levels . The compound’s inhibition of carbonic anhydrase affects the bicarbonate buffering system, leading to changes in intracellular pH and metabolic processes . Additionally, its interaction with CDK2 impacts the regulation of the cell cycle and associated metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with binding proteins facilitate its localization to specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on CDK2 and carbonic anhydrase . Its localization to these compartments is essential for its role in regulating the cell cycle and maintaining acid-base balance.

Chemical Reactions Analysis

Types of Reactions

5-Methoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxynaphthalene-1-sulfonamide is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxynaphthalene-1-sulfonamide
  • 5-Chloronaphthalene-1-sulfonamide
  • 5-Nitronaphthalene-1-sulfonamide

Uniqueness

5-Methoxynaphthalene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

5-methoxynaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-15-10-6-2-5-9-8(10)4-3-7-11(9)16(12,13)14/h2-7H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXIWLGEICSHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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